molecular formula C27H28N4O2S B2835864 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-87-2

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2835864
CAS No.: 888445-87-2
M. Wt: 472.61
InChI Key: XGMMCJLCAPYSCK-UHFFFAOYSA-N
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Description

2-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • Position 2: A sulfanyl (-S-) linker connected to a 2-oxoethyl group substituted with a 4-benzylpiperidin-1-yl moiety.

The compound’s molecular formula is inferred as C₃₁H₃₃N₅O₂S, with an estimated molecular weight of 547.7 g/mol (based on substituent contributions). Its XLogP3 (a measure of lipophilicity) is predicted to be ~5.0–5.5, higher than simpler analogues due to the benzylpiperidine group .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-2-14-31-26(33)25-24(21-10-6-7-11-22(21)28-25)29-27(31)34-18-23(32)30-15-12-20(13-16-30)17-19-8-4-3-5-9-19/h2-11,20,28H,1,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMCJLCAPYSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. One common method involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers, followed by N-benzylation and reduction with lithium aluminium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrimido[5,4-b]indol-4-one derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds
Target Compound: 2-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-pyrimidoindol-4-one Prop-2-en-1-yl 2-(4-Benzylpiperidin-1-yl)-2-oxoethyl 547.7 (estimated) ~5.3 1 / 5 8
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-pyrimidoindol-4-one Phenyl 2-(Azepan-1-yl)-2-oxoethyl 447.5 4.0 1 / 5 6
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-pyrimidoindol-4-one 4-Methoxyphenyl 2-(Piperidin-1-yl)-2-oxoethyl 448.5 4.2 1 / 5 5
3-Phenyl-2-propylsulfanyl-pyrimidoindol-4-one Phenyl Propylsulfanyl 365.4 3.8 1 / 4 3
2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-pyrimidoindol-4-one 3-(Trifluoromethyl)phenyl 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl 584.6 (estimated) ~5.8 1 / 6 9

Key Observations :

Substituent Impact on Lipophilicity (XLogP3) :

  • The target compound’s benzylpiperidine group increases lipophilicity (XLogP3 ~5.3) compared to azepan (XLogP3 4.0) or piperidine (XLogP3 4.2) analogues .
  • The trifluoromethylphenyl group in further elevates XLogP3 (~5.8) due to the electron-withdrawing CF₃ group.

Hydrogen Bonding and Solubility: All compounds have one hydrogen bond donor (likely the indole NH). Higher XLogP3 values correlate with reduced aqueous solubility, suggesting the target compound may require formulation enhancements for bioavailability.

Rotatable Bonds and Conformational Flexibility: The target compound’s 8 rotatable bonds (vs.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., propylsulfanyl in ) are synthesized in fewer steps, whereas benzylpiperidine or trifluoromethylphenyl groups require multi-step functionalization .

Biological Activity

The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic molecule with potential biological activity, particularly in medicinal chemistry and pharmacology. Its complex structure suggests a range of interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N3O2S2C_{27}H_{29}N_3O_2S_2 with a molecular weight of 491.7 g/mol. Its structural features include a pyrimido-indole core and a piperidine moiety, which are known to enhance biological activity due to their interactions with various biological targets.

PropertyValue
Molecular FormulaC27H29N3O2S2
Molecular Weight491.7 g/mol
IUPAC NameThis compound
InChI KeyIKTOSCSPZHBQSJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Preliminary studies suggest that it may function as an inhibitor of tankyrase, an enzyme implicated in cancer cell proliferation and apoptosis regulation. By inhibiting tankyrase activity, this compound could potentially disrupt tumor growth and promote cancer cell death.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Tankyrase Inhibition : The compound may act as a selective tankyrase inhibitor, which is relevant in cancer therapy due to tankyrase's role in regulating Wnt signaling pathways.

Neuroprotective Effects

The piperidine moiety suggests potential neuroprotective effects. Studies on related compounds have shown:

  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission and may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various derivatives on cancer cell lines. The compound showed promising results against breast cancer cells, indicating its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications on the benzyl and piperidine rings significantly affect their biological activity. For example, introducing electron-withdrawing groups increased tankyrase inhibition potency.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis : The compound can be synthesized through multi-step reactions involving key intermediates such as 4-benzylpiperidine.
  • Biological Evaluation : In vitro assays have been conducted to assess its efficacy against various cancer cell lines and its interaction with target enzymes.

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